4-Methanesulfonylbenzene-1-sulfonyl fluoride
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Overview
Description
4-Methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FO4S2. It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing sulfonyl fluorides, including 4-Methanesulfonylbenzene-1-sulfonyl fluoride, involves the transformation of sulfonates or sulfonic acids under mild reaction conditions using readily available reagents . Another approach is the direct fluorosulfonylation with fluorosulfonyl radicals, which provides a concise and efficient method for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production methods often involve the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) solutions . The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of this process .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium bifluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . Reaction conditions typically involve mild temperatures and the use of acetonitrile as a solvent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
4-Methanesulfonylbenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methanesulfonylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can react with active-site amino acids in proteins, leading to the inactivation of enzymes . This property makes it valuable as a covalent probe and a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methanesulfonylbenzene-1-sulfonyl fluoride include:
- 2-Nitrobenzenesulfonyl fluoride (NBSF)
- (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
- 4-Formylbenzenesulfonyl fluoride ([18F]FBSF)
Uniqueness
This compound is unique due to its specific stability-reactivity balance, which allows it to be used in a variety of applications without undergoing rapid degradation . Its ability to selectively interact with active-site amino acids in proteins further distinguishes it from other sulfonyl fluorides .
Properties
Molecular Formula |
C7H7FO4S2 |
---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
4-methylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3 |
InChI Key |
JNTROPSGOOMFEO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
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